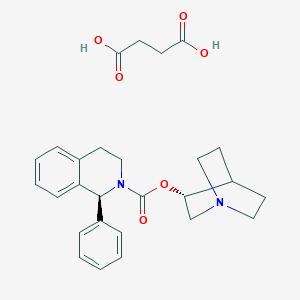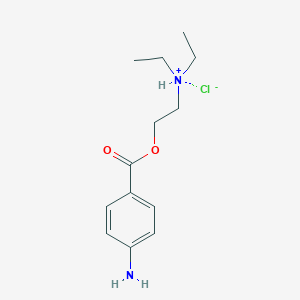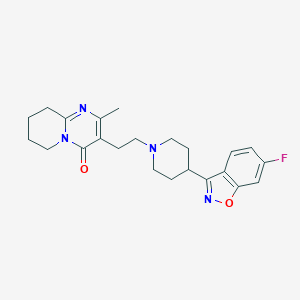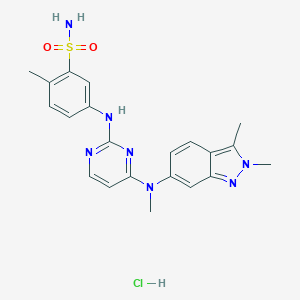
Sevelamer hydrochloride
Overview
Description
Sevelamer Hydrochloride is a phosphate-binding polymer used primarily to treat hyperphosphatemia in patients with chronic kidney disease undergoing dialysis. It is known for its ability to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and reducing serum phosphate levels .
Mechanism of Action
Target of Action
Sevelamer hydrochloride primarily targets dietary phosphate in the gut . This compound is used to prevent hyperphosphatemia in patients with chronic renal failure . Phosphates are the primary targets due to their role in contributing to conditions such as hyperphosphatemia, which can lead to ectopic calcification and secondary hyperparathyroidism .
Mode of Action
This compound operates by binding to dietary phosphate in the gut, which prevents its absorption . This interaction results in a decrease in serum parathyroid hormone levels . The binding occurs through ion exchange and ionic binding through charge and hydrogen bonding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway. By binding to dietary phosphate, this compound prevents the absorption of phosphate, thus reducing serum phosphate concentrations . This can lead to a decrease in serum parathyroid hormone levels, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency .
Pharmacokinetics
The onset of action in reducing serum phosphorus has been demonstrated after 1-2 weeks .
Result of Action
The molecular effect of this compound’s action is the formation of an insoluble complex with phosphate, which is then excreted, leading to a decrease in serum phosphate levels . On a cellular level, this compound can reduce the expression of the receptor for advanced glycation end products (RAGE) and decrease levels of inflammatory biomarkers . It also has an impact on lipid metabolism, resulting in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels .
Action Environment
The action of this compound can be influenced by the patient’s diet, particularly their phosphate intake. The compound should be taken with meals to maximize its ability to bind dietary phosphate . Additionally, the efficacy of this compound can be influenced by the presence of other medications, as it has been shown to interact with certain drugs . Therefore, the timing of administration and monitoring of clinical responses or blood levels of concomitant medication may be necessary .
Biochemical Analysis
Biochemical Properties
Sevelamer Hydrochloride plays a significant role in biochemical reactions by binding to dietary phosphate and preventing its absorption . This interaction occurs at the molecular level, involving ionic and hydrogen bonding .
Cellular Effects
This compound influences cell function by reducing serum phosphate levels in patients with chronic kidney disease . This reduction in phosphate levels can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its amine groups becoming partially protonated in the intestine and interacting with phosphate ions . This interaction prevents the absorption of dietary phosphate, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and effectiveness over time . Long-term effects on cellular function observed in in vitro or in vivo studies include a reduction in LDL and cholesterol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses could potentially lead to adverse effects, although specific threshold effects observed in these studies are not mentioned .
Metabolic Pathways
This compound is involved in the metabolic pathway related to phosphate absorption . It interacts with phosphate ions in the intestine, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with phosphate ions . This interaction affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the intestine, where it interacts with phosphate ions . This interaction may affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sevelamer Hydrochloride is synthesized through the polymerization of allylamine and epichlorohydrin. The reaction involves the following steps:
Polymerization: Allylamine is polymerized using a free-radical initiator to form poly(allylamine).
Cross-linking: The poly(allylamine) is then cross-linked with epichlorohydrin under basic conditions to form the final polymeric structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of allylamine.
Cross-linking and Purification: Cross-linking with epichlorohydrin, followed by purification steps to remove unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions: Sevelamer Hydrochloride primarily undergoes ion-exchange reactions due to its polymeric nature. It does not participate in typical organic reactions like oxidation or reduction.
Common Reagents and Conditions:
Ion-Exchange Reactions: this compound interacts with phosphate ions in the gastrointestinal tract under physiological conditions (pH 1-7).
Major Products Formed:
Phosphate-Bound Sevelamer: The primary product is the phosphate-bound form of Sevelamer, which is excreted in the feces.
Scientific Research Applications
Sevelamer Hydrochloride has a wide range of applications in various fields:
Medicine: Used to manage hyperphosphatemia in patients with chronic kidney disease.
Chemistry: Used as a model compound to study polymeric ion-exchange materials and their interactions with anions.
Comparison with Similar Compounds
Calcium Acetate: Another phosphate binder used to treat hyperphosphatemia. Unlike Sevelamer, it can cause hypercalcemia.
Lanthanum Carbonate: A non-calcium phosphate binder that also reduces serum phosphate levels but has different side effect profiles.
Uniqueness of Sevelamer Hydrochloride:
Non-Calcium Based: Unlike calcium-based binders, Sevelamer does not increase the risk of hypercalcemia.
Polymeric Nature: Its polymeric structure allows for effective binding of phosphate without systemic absorption, reducing the risk of systemic side effects.
This compound stands out due to its unique polymeric structure and non-calcium-based mechanism, making it a valuable option for managing hyperphosphatemia in patients with chronic kidney disease.
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRSIBRKBJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152751-57-0 | |
| Record name | Sevelamer hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















